3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a triazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole and triazine intermediates. One common method involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 1-(4-fluorophenyl)-1H-tetrazole. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-ol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the triazine ring can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the triazine ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the fluorophenyl group and have been studied for their anti-cancer properties.
N-(4-fluorophenyl)-1-methyl-2-({[5-methyl-1,3,4-thiadiazol-2-yl]carbamoyl}methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide: This compound has a similar sulfanyl group and has been investigated for its potential therapeutic applications.
Uniqueness
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to its combination of a tetrazole ring, a triazine ring, and a fluorophenyl group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H10FN7OS |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H10FN7OS/c1-7-11(21)14-12(17-15-7)22-6-10-16-18-19-20(10)9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,14,17,21) |
InChI Key |
CYLVIRVOQWQABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=NN=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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